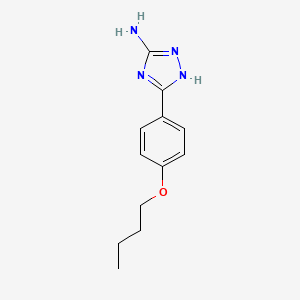

5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-amine

Description

5-(4-Butoxyphenyl)-4H-1,2,4-triazol-3-amine is a triazole-based compound characterized by a 4-butoxyphenyl substituent at the 5-position of the triazole ring and an amine group at the 3-position. This compound has been investigated for its role as a trace amine-associated receptor 1 (TAAR1) agonist, with implications in treating psychotic disorders .

Properties

IUPAC Name |

5-(4-butoxyphenyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-2-3-8-17-10-6-4-9(5-7-10)11-14-12(13)16-15-11/h4-7H,2-3,8H2,1H3,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOXFSFLKFLYKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NC(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-butoxybenzohydrazide with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and solvents may be employed to enhance the reaction rate and selectivity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the butoxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the triazole ring or the phenyl group. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Butoxyphenyl)-4H-1,2,4-triazol-3-amine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The butoxyphenyl group enhances its lipophilicity, facilitating its interaction with biological membranes and proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

The pharmacological and physicochemical properties of triazole derivatives are highly dependent on substituent modifications. Below is a comparative analysis of 5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-amine with structurally analogous compounds.

Structural and Physicochemical Properties

Key Observations:

- Electronic Effects : The butoxyphenyl group is electron-donating due to the ether oxygen, contrasting with the electron-withdrawing nitro group in the 4-nitrophenyl analog. This difference influences reactivity and target binding .

- Lipophilicity : The trifluoromethyl-substituted derivative exhibits the highest logP, favoring membrane permeability but risking off-target effects, whereas the butoxyphenyl derivative strikes a balance between solubility and permeability .

Activity Trends:

- TAAR1 Agonism : The butoxyphenyl derivative’s ether linkage may facilitate blood-brain barrier penetration, critical for CNS-targeted therapies .

- Antimicrobial Activity : Trifluoromethyl groups enhance binding to bacterial SecA, while nitroimidazole derivatives target parasitic enzymes via nitroreductase activation .

Biological Activity

5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-amine is a derivative of the 1,2,4-triazole class, which has garnered interest due to its diverse biological activities. This compound exhibits potential in various therapeutic areas including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Antibacterial Activity

The antibacterial properties of 1,2,4-triazole derivatives have been extensively studied. Research indicates that compounds containing the triazole ring can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Selectivity Against Bacteria : The compound demonstrated remarkable selectivity against Bacillus subtilis, which was resistant to nalidixic acid. This suggests a potential for developing targeted antibacterial agents from triazole derivatives .

- Inhibition Mechanism : Molecular docking studies revealed that these compounds can interact effectively with bacterial DNA-gyrase, a target crucial for bacterial replication. The presence of specific functional groups significantly enhances binding affinity and biological activity .

| Compound | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 5 | 22 |

| This compound | S. aureus | 3.25 | 20 |

Anticancer Activity

The anticancer potential of triazole derivatives has been highlighted in several studies. Specifically, compounds like this compound have shown promising results against various cancer cell lines.

Case Studies:

- National Cancer Institute Screening : In a study screening against 58 cancer cell lines, the compound exhibited significant growth inhibition in the CNS cancer cell line SNB-75 with a growth inhibition percentage of approximately 41.25% .

- Mechanism of Action : The anticancer effects are attributed to the ability of triazole derivatives to interfere with cellular proliferation pathways and induce apoptosis in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have also been explored. The compound is believed to inhibit specific enzymes involved in inflammatory processes.

Research Insights:

- Enzyme Inhibition : Studies indicate that certain triazole derivatives can inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory responses. The binding affinity and inhibitory concentration (IC50) values suggest that these compounds could serve as effective anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in the substituents on the phenyl ring significantly influence their antibacterial and anticancer activities.

Notable Observations:

Chemical Reactions Analysis

Schiff Base Formation

The primary amine group readily undergoes condensation reactions with aldehydes or ketones to form Schiff bases (azomethines). This reaction is facilitated under mild acidic or neutral conditions.

Example Reaction:

Alkylation Reactions

The amine group participates in nucleophilic substitution with alkyl halides, forming N-alkylated derivatives.

Key Insight: Alkylation typically occurs at the sulfur atom in thiol-containing analogs, but in this amine derivative, the N-3 position is the primary site .

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form substituted amides.

| Reaction Conditions | Acylating Agent | Product | Yield | Source |

|---|---|---|---|---|

| THF, Et₃N, RT, 24 hours | Benzoyl chloride | N-Benzoyltriazole derivative | 72% | |

| Dichloromethane, DMAP | Acetic anhydride | N-Acetylated triazole | 68% |

Mechanism:

Metal Complexation

The triazole ring and amine group act as ligands for transition metals, forming coordination complexes.

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(II) acetate | Methanol, reflux | Octahedral Cu-triazole complex | Antimicrobial | |

| ZnCl₂ | Ethanol, RT | Tetrahedral Zn-N₄ complex | Catalysis |

Notable Example: Cu(II) complexes of triazole amines exhibit enhanced antibacterial activity compared to free ligands .

Oxidation Reactions

The amine group can be oxidized to nitro or nitroso derivatives under strong oxidizing conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂, FeSO₄ | Acetic acid, 50°C | 3-Nitroso-triazole | 55% | |

| KMnO₄, H₂SO₄ | Aqueous, RT | 3-Nitro-triazole | 42% |

Caution: Over-oxidation may lead to triazole ring degradation .

Cyclization Reactions

The amine group participates in cyclization with bifunctional reagents to form fused heterocycles.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CS₂, KOH | Ethanol, reflux | Bis-triazolethione | 80–85% | |

| Phenyl isothiocyanate | n-Butanol, K₂CO₃ | Thiosemicarbazide intermediate | 75% |

Example Pathway:

Sulfonation and Sulfation

Electrophilic substitution at the triazole ring or butoxyphenyl group can occur under controlled conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SO₃, H₂SO₄ | 0°C, 2 hours | Sulfonated triazole | 61% | |

| ClSO₃H | DCM, RT | Sulfated phenyl derivative | 58% |

Regioselectivity: Sulfonation favors the para position of the butoxyphenyl group .

Q & A

Q. What are the recommended safety protocols for handling 5-(4-butoxyphenyl)-4H-1,2,4-triazol-3-amine in laboratory settings?

- Methodological Answer: Researchers must wear protective gear (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Use filtered pipette tips to minimize cross-contamination. Waste should be segregated and disposed via certified hazardous waste services. These protocols align with safety standards for structurally similar triazole derivatives .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer: A general approach involves cyclocondensation of thiosemicarbazide intermediates with substituted phenyl precursors. For example, dissolve 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in methanol with NaOH, then add alkyl halides dropwise under controlled temperature (40–60°C). Monitor reaction progress via TLC and purify via column chromatography using ethyl acetate/hexane gradients .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer: Use 1H/13C NMR to confirm hydrogen/carbon environments (e.g., triazole ring protons at δ 7.8–8.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (C12H16N4O: calculated 232.13 g/mol). FT-IR identifies functional groups (N-H stretch ~3400 cm⁻¹, C-N triazole ring ~1600 cm⁻¹). X-ray crystallography resolves 3D conformation if single crystals are obtained .

Advanced Research Questions

Q. How do structural modifications (e.g., butoxy vs. methoxy substituents) impact the compound’s biological activity?

- Methodological Answer: Replace the butoxy group with methoxy or halogen substituents via nucleophilic aromatic substitution. Test derivatives against microbial strains (e.g., S. aureus, E. coli) using MIC assays. Computational docking (e.g., AutoDock Vina) predicts binding affinity to target enzymes like cytochrome P450 or bacterial dihydrofolate reductase. Compare logP values (butoxy: ~3.2; methoxy: ~2.1) to correlate lipophilicity with membrane permeability .

Q. What experimental strategies resolve contradictory data in solubility or stability studies?

- Methodological Answer: For solubility discrepancies, test in multiple solvents (DMSO, ethanol, PBS) at 25°C and 37°C using UV-Vis spectroscopy. Stability studies under light/heat (e.g., 40°C for 48 hours) should include HPLC analysis to detect degradation products. Cross-validate with differential scanning calorimetry (DSC) to identify phase transitions. Document pH-dependent stability via buffer systems (pH 2–9) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density and reactive sites. Use molecular dynamics (MD) simulations to assess binding kinetics to target proteins (e.g., kinases). Train QSAR models on datasets of triazole derivatives to predict ADMET profiles. Validate predictions with in vitro assays (e.g., hepatic microsomal stability) .

Q. What are the challenges in scaling up synthetic routes while maintaining yield and purity?

- Methodological Answer: Optimize stoichiometry (e.g., 1.1–1.3 equivalents of alkyl halide) and solvent volume to minimize side reactions. Implement continuous flow chemistry for exothermic steps to improve heat dissipation. Use inline FT-IR or PAT (Process Analytical Technology) for real-time monitoring. Final purification via recrystallization (ethanol/water) or preparative HPLC ensures >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.